2-Chloro-5-fluoro-N-propylpyrimidin-4-amine
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Overview
Description
2-Chloro-5-fluoro-N-propylpyrimidin-4-amine is a chemical compound with the molecular formula C7H9ClFN3. It is a pyrimidine derivative, characterized by the presence of chlorine and fluorine atoms at the 2 and 5 positions, respectively, and a propylamine group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-N-propylpyrimidin-4-amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with propylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-N-propylpyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2 position can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution Reactions: The fluorine atom at the 5 position can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate (K2CO3) for nucleophilic substitution and oxidizing agents for oxidation reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield various substituted pyrimidine derivatives .
Scientific Research Applications
2-Chloro-5-fluoro-N-propylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties.
Biological Studies: It serves as a tool in biological research to study the effects of pyrimidine derivatives on biological systems.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-N-propylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoro-N-methylpyrimidin-4-amine: Similar structure but with a methyl group instead of a propyl group.
2-Chloro-5-fluoropyrimidine: Lacks the propylamine group, making it less complex
Uniqueness
2-Chloro-5-fluoro-N-propylpyrimidin-4-amine is unique due to the presence of both chlorine and fluorine atoms, as well as the propylamine group. This combination of substituents imparts specific chemical and biological properties that distinguish it from other pyrimidine derivatives .
Properties
Molecular Formula |
C7H9ClFN3 |
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Molecular Weight |
189.62 g/mol |
IUPAC Name |
2-chloro-5-fluoro-N-propylpyrimidin-4-amine |
InChI |
InChI=1S/C7H9ClFN3/c1-2-3-10-6-5(9)4-11-7(8)12-6/h4H,2-3H2,1H3,(H,10,11,12) |
InChI Key |
YDVGLYUHPMULJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=NC=C1F)Cl |
Origin of Product |
United States |
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